N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(12-18-5-1-2-6-18)17-14-9-16-19(11-14)10-13-3-7-21-8-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXIMACYKQRPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazole-acetamide derivatives. Key structural analogs include:
Key Structural Differences :
- The pyrrole moiety offers distinct electronic properties compared to nitro or chloro substituents, which may modulate target selectivity .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: Benzotriazole-containing analogs (e.g., 36) exhibit potent inhibition of viral proteases due to noncovalent interactions with catalytic residues . The target compound’s pyrrole group may mimic these interactions but with reduced metabolic liability.
- Antimicrobial Activity : Nitrophenyl-substituted pyrazole-acetamides () show efficacy against C. albicans (MIC 8–16 µg/mL), suggesting that electron-withdrawing groups enhance membrane penetration .
- Solubility : The oxan-4-yl group likely improves aqueous solubility compared to chlorophenyl or nitro-substituted analogs, as seen in related tetrahydropyran derivatives .
Crystallographic and Computational Insights
- Crystal Packing : Analogues like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide exhibit intermolecular N–H⋯O hydrogen bonds and π-π stacking, stabilizing supramolecular networks .
- Docking Studies : Benzotriazole derivatives (e.g., 36 ) show high binding affinity (ΔG < −9 kcal/mol) in docking models, driven by halogen bonding and hydrophobic interactions .
Q & A
Q. What are the common synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves coupling pyrazole and pyrrole derivatives via nucleophilic substitution or amidation. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(pyrazol-4-yl)acetamide) are reacted with oxan-4-ylmethyl groups under basic conditions (e.g., triethylamine in dichloromethane). Purification often employs recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Purification | Yield (%) |
|---|---|---|---|---|
| Intermediate synthesis | Chloroacetyl chloride, pyrazole derivative | DCM | Recrystallization | ~24–30% |
| Final coupling | Oxan-4-ylmethyl derivative, base | DMF/THF | Column chromatography | 40–60% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 6.3–7.8 ppm, pyrrole N-H at δ 10–12 ppm) and confirms substitution patterns .
- X-ray diffraction : Resolves 3D structure, including bond angles and torsion angles (e.g., pyrazole ring planarity deviations <0.005 Å). SHELX software (SHELXL/SHELXS) is standard for refinement, leveraging high-resolution data to model hydrogen-bonding networks (R-factor <0.05) .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and PASS software evaluate binding affinity to targets like enzymes or receptors. For pyrazole-pyrrole hybrids, pharmacophore models prioritize substituents affecting hydrophobic interactions (e.g., oxan-4-yl’s ether oxygen for hydrogen bonding) .
Q. What are standard protocols for screening biological activity in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., protease or kinase assays).
- Antimicrobial testing : Follow CLSI guidelines with MIC determinations against E. coli or C. albicans .
Advanced Research Questions
Q. How do structural modifications (e.g., oxan-4-yl vs. tetrahydropyran) impact crystallographic packing and solubility?
- Methodological Answer : Substituent bulkiness (e.g., oxan-4-yl’s chair conformation) influences crystal lattice stability via van der Waals interactions. Solubility is modulated by polarity: oxan-4-yl’s ether group enhances water solubility compared to alkyl chains. Compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts .
Q. What strategies resolve contradictions between computational binding predictions and experimental IC50 data?
- Methodological Answer :
- Dynamic simulations (MD) : Identify flexible regions in protein-ligand complexes (e.g., GROMACS).
- Free energy perturbation (FEP) : Quantify binding entropy/enthalpy mismatches caused by solvent effects .
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) while maintaining >95% purity.
- Flow chemistry : Enhances reproducibility for intermediates like 2-chloroacetamides .
Q. What are the challenges in refining crystallographic data for polymorphic forms?
- Methodological Answer : Polymorphs require high-resolution data (d-spacing <1 Å) and twin refinement in SHELXL. For example, hydrogen-bonding variations between forms are modeled using PART instructions and restraints on displacement parameters .
Q. How do heterocyclic substituents (pyrrole vs. pyrazole) influence electronic properties in structure-activity relationship (SAR) studies?
- Methodological Answer :
Q. What methodologies validate the absence of cytotoxic off-target effects in lead optimization?
- Methodological Answer :
- High-content screening (HCS) : Image-based assays (e.g., CellProfiler) quantify apoptosis markers.
- Selectivity panels : Test against >50 kinases/phosphatases to identify promiscuous binding .
Data Contradiction Analysis
Q. How to address discrepancies between NMR and X-ray data for conformationally flexible groups?
- Methodological Answer :
- VT-NMR (variable temperature) : Resolves dynamic equilibria (e.g., oxan-4-yl chair flipping).
- Torsion angle libraries (SHELXL) : Cross-validate with crystallographic data to refine rotamer populations .
Tables for Key Findings
Table 1 : Comparative crystallographic parameters for pyrazole-acetamide derivatives
| Compound | Space Group | R-factor | Dihedral Angle (Pyrazole vs. Aryl) | Reference |
|---|---|---|---|---|
| Target compound | P21/c | 0.042 | 67.0° (4-nitrophenyl) | |
| Analog (methylsulfanyl) | P 1 | 0.045 | 37.4° (phenyl) |
Table 2 : Biological activity of related compounds
| Compound | Microbial Inhibition (MIC, µg/mL) | Enzyme IC50 (nM) |
|---|---|---|
| Target derivative | E. coli: 12.5 | Kinase X: 8.2 |
| Chloroacetamide analog | C. albicans: 25.0 | Protease Y: 15.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
